molecular formula C11H14O2 B1220880 (4E)-5-PHENYLPENT-4-ENE-1-PEROXOL

(4E)-5-PHENYLPENT-4-ENE-1-PEROXOL

Cat. No.: B1220880
M. Wt: 178.23 g/mol
InChI Key: MQSMIOKTOYAPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-5-Phenylpent-4-ene-1-peroxol is an organic compound characterized by the presence of a phenyl group attached to a pentene chain with a peroxol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-Phenylpent-4-ene-1-peroxol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-phenylpent-4-ene, which can be obtained through the Wittig reaction between benzyltriphenylphosphonium chloride and 4-pentenal.

    Peroxidation: The key step involves the introduction of the peroxol group. This can be achieved by reacting 5-phenylpent-4-ene with hydrogen peroxide in the presence of a catalyst such as acetic acid or sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale peroxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-Phenylpent-4-ene-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the peroxol group can yield alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of phenylpentanone or phenylpentanal.

    Reduction: Formation of phenylpentanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(4E)-5-Phenylpent-4-ene-1-peroxol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-5-Phenylpent-4-ene-1-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to various biological effects. The phenyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-Phenylpent-4-ene-1-ol: Similar structure but with a hydroxyl group instead of a peroxol group.

    (4E)-5-Phenylpent-4-ene-1-one: Contains a ketone group instead of a peroxol group.

    (4E)-5-Phenylpent-4-ene-1-al: Contains an aldehyde group instead of a peroxol group.

Uniqueness

(4E)-5-Phenylpent-4-ene-1-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

5-hydroperoxypent-1-enylbenzene

InChI

InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2

InChI Key

MQSMIOKTOYAPHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCCOO

Synonyms

5-phenyl-4-pentenyl-1-hydroperoxide
5-phenylpent-4-enyl-1-hydroperoxide
PPHP

Origin of Product

United States

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